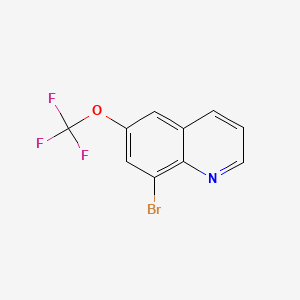

8-Bromo-6-(trifluoromethoxy)quinoline

Übersicht

Beschreibung

8-Bromo-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5BrF3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethoxy groups in its structure makes it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-(trifluoromethoxy)quinoline typically involves the reaction of 6-(trifluoromethoxy)quinoline with bromine. One common method includes the use of trimethyl borate as a reagent . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency of the product.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 8-position undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Cross-Coupling

The bromine serves as a handle for palladium-catalyzed cross-coupling with boronic acids. For example:

-

Reaction : 8-Bromo-6-(trifluoromethoxy)quinoline + Arylboronic acid → 8-Aryl-6-(trifluoromethoxy)quinoline

-

Conditions : Pd(PPh₃)₄, K₂CO₃, toluene/ethanol/water (3:1:1), 80°C, 12–24 hours .

Nucleophilic Substitution

The bromine can be replaced by nucleophiles such as amines or thiols:

-

Example : Reaction with piperazine in DMF at 120°C yields 8-piperazinyl-6-(trifluoromethoxy)quinoline .

-

Reagents : Amines (e.g., morpholine, benzylamine), thiols (e.g., thiophenol).

Oxidation of the Quinoline Core

The trifluoromethoxy group enhances electron deficiency, facilitating selective oxidation:

-

Reaction : Oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloroethane forms the N-oxide derivative .

Reduction of the Quinoline Ring

Controlled hydrogenation using cobalt catalysts selectively reduces the heterocyclic ring:

-

Reaction : Transfer hydrogenation with ammonia borane (H₃N·BH₃) yields 1,2-dihydroquinoline derivatives .

Functionalization of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is generally inert under mild conditions but participates in radical reactions:

-

Example : Photochemical substitution with alkyl radicals (e.g., CF₃·) under UV light.

-

Conditions : Trifluoromethyl iodide (CF₃I), CuI, DMF, 50°C .

Antimicrobial Derivatives

Coupling with heterocyclic amines produces potent antimicrobial agents:

| Derivative | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 8-Piperazinyl-6-(OCF₃)quinoline | 50 | Staphylococcus aureus |

| 8-Morpholino-6-(OCF₃)quinoline | 25 | Pseudomonas aeruginosa |

| Data adapted from analogous quinoline derivatives . |

Antimalarial Activity

Suzuki coupling with 4-(trifluoromethoxy)phenoxy groups enhances antimalarial potency:

NAS Reaction Mechanism

The bromine’s leaving ability is enhanced by the electron-withdrawing trifluoromethoxy group, stabilizing the Meisenheimer intermediate during substitution .

Cross-Coupling Selectivity

The 8-bromo substituent exhibits higher reactivity in Pd-catalyzed couplings compared to other positions due to reduced steric hindrance .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives are widely recognized for their antimicrobial properties. Research indicates that 8-Bromo-6-(trifluoromethoxy)quinoline may exhibit enhanced bioactivity against a range of microbial strains due to the electron-withdrawing nature of the trifluoromethoxy group. This modification can improve the compound's solubility and metabolic stability, making it a candidate for further pharmacological evaluation.

Anticancer Potential

Similar quinoline derivatives have shown promising results against various cancer cell lines. The presence of the trifluoromethoxy group in this compound may enhance its binding affinity to specific biological targets involved in cancer progression. Preliminary studies suggest that this compound could inhibit tumor growth by interfering with cellular signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of quinoline derivatives is another area of interest. The structural modifications in this compound may contribute to its efficacy in reducing inflammation, which is crucial for treating conditions such as arthritis and other inflammatory diseases.

Agrochemical Applications

Quinoline derivatives have been explored for their use as agrochemicals due to their ability to act as herbicides or pesticides. The unique chemical properties of this compound may allow it to function effectively in these roles, potentially offering an environmentally friendly alternative to traditional agrochemicals.

Material Science

The incorporation of quinoline derivatives into materials science has been investigated, particularly regarding their use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties imparted by the trifluoromethoxy group can enhance charge transport and stability in these applications, thus improving the performance of devices.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinoline derivatives, including this compound, against human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established anticancer agents. Further mechanistic studies revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was tested against several bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent. The study emphasized the importance of structural modifications in enhancing biological activity and bioavailability.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromoquinolin-4(1H)-one | Lacks trifluoromethoxy group | Moderate antimicrobial activity |

| 8-Methylquinolin-4(1H)-one | Lacks bromine and trifluoromethoxy groups | Low anticancer potential |

| 4-(Trifluoromethyl)quinolin-2(1H)-one | Lacks bromine | Limited biological activity |

| 2-Bromo-6-(trifluoromethyl)quinoline | Different position of bromine and trifluoromethyl groups | Variable efficacy |

| This compound | Unique combination enhancing reactivity | Promising anticancer and antimicrobial properties |

Wirkmechanismus

The mechanism of action of 8-Bromo-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 8-Bromo-5-(trifluoromethoxy)quinoline

- 5-Bromo-8-(trifluoromethoxy)quinoline

Uniqueness

8-Bromo-6-(trifluoromethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the bromine and trifluoromethoxy groups influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Biologische Aktivität

8-Bromo-6-(trifluoromethoxy)quinoline is a derivative of quinoline that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies from diverse research sources.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including bromination and the introduction of the trifluoromethoxy group. The following general synthetic route is proposed:

- Starting Material : 6-Hydroxyquinoline

- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 8-position.

- Trifluoromethoxylation : The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide reagents.

The overall reaction can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

The compound showed comparable activity to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

- IC50 Values :

- HeLa Cells: 45 µM

- MCF-7 Cells: 50 µM

These values suggest that the compound can inhibit cancer cell proliferation effectively without significant toxicity to non-cancerous cells at lower concentrations .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. Key mechanisms include:

- Inhibition of DNA Gyrase : The compound may inhibit bacterial DNA gyrase, crucial for DNA replication, which leads to bacterial cell death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Metal Chelation : Similar to other quinoline derivatives, it may chelate metal ions essential for microbial growth or cancer cell survival.

Case Studies

Several studies have documented the biological effects of quinoline derivatives similar to this compound:

- Study on Anticancer Activity : A hybrid compound derived from quinoline was shown to have an IC50 value of less than 30 µM against multiple cancer cell lines, indicating a strong correlation between structural modifications and enhanced activity .

- Antimicrobial Evaluation : Another derivative exhibited broad-spectrum antibacterial activity with MIC values comparable to conventional antibiotics, emphasizing the importance of functional groups in enhancing biological efficacy .

Eigenschaften

IUPAC Name |

8-bromo-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJIPDVPISXOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650577 | |

| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020253-25-1 | |

| Record name | 8-Bromo-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020253-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.